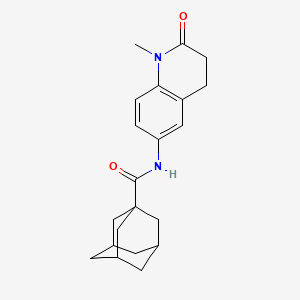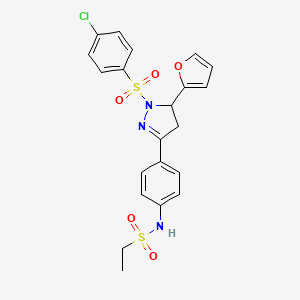![molecular formula C24H20N2O3 B3017446 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1421517-18-1](/img/structure/B3017446.png)
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various carboxamide derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of similar compounds .
Synthesis Analysis
The synthesis of carboxamide derivatives often involves the reaction of appropriate amines with carboxylic acids or their derivatives. For instance, N-tert-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid was synthesized with an 82% yield when N-tert-butoxycarbonyl-(ρ-hydroxy)benzhydrylamine was treated with excess sodium iodoacetate under alkaline conditions . Similarly, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . The structural analysis of these compounds provides valuable information on the conformation and stability of the molecule, which is relevant for understanding the properties of "this compound".
Chemical Reactions Analysis
Carboxamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, the ring-opening reaction of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid leads to the formation of dibenzoxanthenes . Understanding the reactivity of the functional groups present in carboxamide derivatives is crucial for predicting the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, thermal stability, and molecular weight, are influenced by their molecular structure. Polyamides derived from aromatic dicarboxylic acids and fluorinated compounds showed good solubility in organic solvents and exhibited good thermal stability . The analysis of these properties is essential for determining the potential applications of "this compound" in various fields.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
This compound belongs to a class of molecules investigated for their potential in treating various diseases through the inhibition of specific kinase enzymes, which play crucial roles in disease progression. For instance, compounds with similar structures have been explored as selective and orally efficacious inhibitors of the Met kinase superfamily, showing complete tumor stasis in certain cancer models (Schroeder et al., 2009). Such research underscores the therapeutic potential of this class of compounds in oncology.
Polymer Science and Materials Chemistry
Research in polymer science has led to the synthesis of polyamides with ortho-phenylene units and main-chain ether linkages derived from bis(ether-carboxylic acid) or bis(ether amine), demonstrating high thermal stability and solubility in polar solvents (Hsiao et al., 2000). These properties are critical for the development of high-performance materials with applications in electronics, coatings, and films.
Quantum-Chemical Studies
Quantum-chemical calculations have been employed to study the properties of similar compounds, particularly in the context of antioxidants in biological environments. These studies calculate formation energies, enthalpies, entropies, and predict the structure and properties of compounds, offering insights into their behavior and activity as antioxidants (Volod’kin et al., 2013). Such research is crucial for understanding the molecular basis of antioxidant activity and for designing compounds with enhanced protective effects against oxidative stress.
Electrochemical and Photophysical Studies
Investigations into the electrochemical and photophysical properties of derivatives have revealed high thermal stability and interesting electrochemical behavior, suggesting potential applications in organic electronics and as materials for optoelectronic devices (Skuodis et al., 2021). The ability to tailor the electronic and optical properties of these compounds through chemical modification makes them promising candidates for a range of technological applications.
Propriétés
IUPAC Name |
2-[4-[(4-phenylbenzoyl)amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c25-23(27)21-10-4-5-11-22(21)29-17-7-6-16-26-24(28)20-14-12-19(13-15-20)18-8-2-1-3-9-18/h1-5,8-15H,16-17H2,(H2,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGABUOFEPXMOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)
![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)

![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)

![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)
![6-(ethylsulfonyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3017383.png)
